molecular formula C22H25ClN4O3 B11003450 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one

2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B11003450
M. Wt: 428.9 g/mol
InChI Key: VDHKIUUXTIDAOW-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that features a piperazine ring, a phthalazinone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one typically involves multiple steps. One common approach is to start with the phthalazinone core and introduce the piperazine moiety through a Mannich reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents such as chlorine or bromine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-7,8-dimethoxyphthalazin-1-one

InChI

InChI=1S/C22H25ClN4O3/c1-29-19-7-6-17-13-24-27(22(28)20(17)21(19)30-2)15-26-10-8-25(9-11-26)14-16-4-3-5-18(23)12-16/h3-7,12-13H,8-11,14-15H2,1-2H3

InChI Key

VDHKIUUXTIDAOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)CC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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